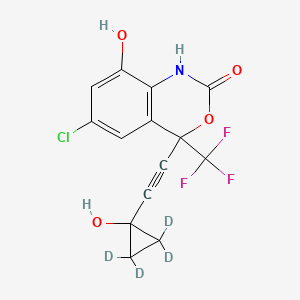

rac 8,14-Dihydroxy Efavirenz-d4

Description

Properties

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFXLMJFSKQRP-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675851 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189859-26-4 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation and Application of rac 8,14-Dihydroxy Efavirenz-d4

[1]

Executive Summary

Molecule: rac 8,14-Dihydroxy Efavirenz-d4 Role: Stable Isotope Labeled Internal Standard (SIL-IS) Primary Application: LC-MS/MS quantitation of Efavirenz secondary metabolites to probe CYP2B6 activity.[1]

This technical guide details the structural characterization and analytical utility of rac 8,14-Dihydroxy Efavirenz-d4 , a critical deuterated standard used in HIV pharmacology.[1] As a secondary metabolite of Efavirenz (EFV), the endogenous 8,14-dihydroxy species represents a specific downstream product of CYP2B6 metabolism.[2][3][4] The "d4" isotopolog serves as the gold-standard reference for normalizing matrix effects and recovery variances in bioanalysis.[1]

Chemical Identity & Structural Logic[1]

To accurately utilize this standard, one must understand the specific nomenclature and isotope positioning. The "14-hydroxy" designation is derived from the historical numbering scheme established in early metabolic profiling (Mutlib et al., 1999), though IUPAC nomenclature treats the cyclopropyl group as a substituent.

Structural Breakdown[1]

| Feature | Description | Structural Consequence |

| Core Scaffold | 3,1-Benzoxazin-2-one | Retains the characteristic UV absorbance and lipophilicity of the parent drug.[1] |

| 8-Hydroxy | Phenolic -OH at position 8 | Increases polarity; primary site for Phase II glucuronidation. |

| 14-Hydroxy | 1-Hydroxycyclopropyl | Located on the quaternary carbon of the cyclopropyl ring (attached to the alkyne).[1] |

| d4 Labeling | Cyclopropyl-d4 (2,2,3,3-d4) | The four protons on the two methylene carbons of the cyclopropyl ring are replaced by deuterium. |

| Stereochemistry | Racemic (rac) | The standard is a mixture of (S) and (R) enantiomers at the C4-benzoxazinone center.[1] |

Metabolic Context (The "Why")

The formation of 8,14-dihydroxy efavirenz is unique because it involves sequential oxidation.[1] Efavirenz is first hydroxylated at the 8-position (aromatic) by CYP2B6.[1][3] This intermediate is then further hydroxylated at the 14-position (cyclopropyl), also primarily by CYP2B6.[1] This makes the 8,14-metabolite a highly specific marker for CYP2B6 catalytic capacity, distinguishing it from the CYP2A6-mediated 7-hydroxy pathway.[1]

Figure 1: Efavirenz metabolic pathway highlighting the sequential CYP2B6-mediated formation of the 8,14-dihydroxy metabolite.[1][2][3]

Structure Elucidation Protocols

Validating the structure of the d4-standard requires confirming the position of the deuterium labels to ensure they are metabolically stable (i.e., not in exchangeable positions like -OH or acidic protons).[1]

Mass Spectrometry (MS/MS) Validation

The d4 label is strategically placed on the cyclopropyl ring. This provides a distinct mass shift (+4 Da) that is retained in specific fragments but lost in others, allowing for structural confirmation.

-

Instrument: Triple Quadrupole MS (ESI Negative Mode).[1]

-

Parent Ion (Q1):

-

Unlabeled Analyte: m/z ~346 [M-H]⁻

-

d4-Standard: m/z ~350 [M-H]⁻ (Confirms incorporation of 4 deuteriums).[1]

-

Fragmentation Logic (Q3):

| Fragment Type | Structure Description | Mass Shift (d4 vs Unlabeled) | Diagnostic Value |

| Precursor | Whole molecule | +4 Da | Confirms total D incorporation.[1] |

| Core Loss | Loss of Cyclopropyl-acetylene | 0 Da | If the cyclopropyl ring is cleaved (rare in soft ionization), the remaining benzoxazinone core shows NO shift, proving the D is not on the aromatic ring. |

| Cyclopropyl Retention | Fragments containing the alkyne-cyclopropyl tail | +4 Da | Confirms the D atoms are located specifically on the cyclopropyl moiety.[1] |

NMR Spectroscopy Validation

NMR provides definitive proof that the deuterium atoms are on the cyclopropyl methylene carbons (C2/C3 of the ring) and that the 14-OH is at the C1 position.

-

1H NMR (Proton):

-

Unlabeled Reference: Shows multiplets in the high-field region (0.6 – 1.0 ppm) corresponding to the 4 cyclopropyl protons.[1]

-

d4-Standard:The Silent Region. The high-field cyclopropyl signals (0.6 – 1.0 ppm) disappear completely.[1] This "negative evidence" confirms full deuteration of the methylene groups.

-

Aromatic Region: Signals for H-5 and H-7 remain visible and split (meta-coupling), confirming the aromatic ring is intact and the 8-OH substitution pattern is preserved.[1]

-

-

13C NMR (Carbon):

-

The cyclopropyl methylene carbons (usually ~8-15 ppm) will appear as weak multiplets (due to C-D coupling) with a slight isotope shift compared to the unlabeled standard.[1]

-

The C1 cyclopropyl carbon (quaternary, attached to OH) remains a singlet, confirming the OH attachment point.

-

Experimental Protocol: Application as Internal Standard

This protocol describes the use of rac 8,14-Dihydroxy Efavirenz-d4 for quantifying the metabolite in human plasma.[1]

Reagent Preparation

-

Stock Solution: Dissolve 1 mg of rac 8,14-Dihydroxy Efavirenz-d4 in 1 mL of Methanol (LC-MS grade) to yield a 1 mg/mL stock. Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)

Rationale: Liquid-liquid extraction (LLE) is often too aggressive for polar di-hydroxy metabolites; protein precipitation (PPT) ensures higher recovery.[1]

-

Aliquot 50 µL of plasma (patient sample or QC) into a 1.5 mL tube.

-

Add 20 µL of Working IS Solution (d4-standard).[1]

-

Add 200 µL of ice-cold Acetonitrile (precipitating agent).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.[1]

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm). Note: The T3 chemistry aids in retaining polar di-hydroxy species.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B[1]

-

1-6 min: Linear ramp to 90% B

-

6-7 min: Hold 90% B

-

7.1 min: Re-equilibrate 5% B

-

-

Detection: Negative Electrospray Ionization (ESI-).[1]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| 8,14-diOH-EFV | 346.0 | 262.0 | 25 |

| 8,14-diOH-EFV-d4 (IS) | 350.0 | 266.0 | 25 |

Note: The transition 346->262 typically represents the loss of the cyclopropyl-acetylene group or decarboxylation/defluorination pathways depending on exact fragmentation, but the +4 shift in the IS parent (350) must be tracked to a specific product.[1] If the product is 266, the fragment retains the d4-ring.[1] If the product is 262, the fragment lost the d4-ring.[1] Crucial: Ensure the IS transition monitors a fragment that retains the label or simply monitor the parent survival if sensitivity allows, though fragmentation is preferred for specificity.

References

-

Mutlib, A. E., et al. (1999). "Epoxidation of the cyclopropyl ring of efavirenz...". Drug Metabolism and Disposition. Link (Establishes the "14-hydroxy" numbering and identification of the metabolite).

-

Ward, B. A., et al. (2003). "Characterization of human cytochrome P450 enzymes catalyzing the metabolism of efavirenz". Journal of Pharmacology and Experimental Therapeutics. Link (Identifies CYP2B6 as the driver for 8,14-diOH formation).[1][2]

-

Avery, L. B., et al. (2013). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo". Drug Metabolism and Disposition. Link (Detailed confirmation of the secondary metabolic pathway).

-

Toronto Research Chemicals. "rac 8,14-Dihydroxy Efavirenz-d4 Product Sheet". Link (Source for commercial availability and specific d4 labeling pattern).

A Comprehensive Technical Guide to rac 8,14-Dihydroxy Efavirenz-d4 (CAS Number: 1189859-26-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of rac 8,14-Dihydroxy Efavirenz-d4, a critical analytical tool in the study of Efavirenz pharmacokinetics. We will delve into its chemical identity, a plausible synthetic route, a detailed analytical protocol for its quantification, and its significance in the broader context of drug metabolism and safety.

Introduction: The Significance of a Deuterated Metabolite

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] Its metabolic pathway is complex, primarily mediated by cytochrome P450 enzymes, leading to various hydroxylated and conjugated products.[2][3] Among these is 8,14-dihydroxyefavirenz, a secondary metabolite.[2][3] To accurately quantify Efavirenz and its metabolites in biological matrices—a crucial step in pharmacokinetic and toxicokinetic studies—stable isotope-labeled internal standards are indispensable.[4][5] rac 8,14-Dihydroxy Efavirenz-d4 (CAS No: 1189859-26-4) serves this precise purpose, offering a robust internal standard for mass spectrometry-based bioanalysis.[4][6] The deuterium labeling provides a mass shift that allows for clear differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, ensuring reliable quantification.[5]

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of rac 8,14-Dihydroxy Efavirenz-d4 is paramount for its effective use.

| Property | Value | Source(s) |

| CAS Number | 1189859-26-4 | [4][6] |

| Molecular Formula | C₁₄H₅D₄ClF₃NO₄ | [6] |

| Molecular Weight | 351.70 g/mol | [6] |

| IUPAC Name | rac-6-chloro-4-((1-hydroxycyclopropyl-d4)ethynyl)-8-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][4][7]oxazin-2-one | [4][6] |

| Appearance | White to Off-White Solid | [6] |

| Storage Conditions | 2-8°C Refrigerator | [6] |

| Application | Labeled metabolite of Efavirenz for use as an internal standard in analytical and pharmacokinetic research. | [4][5][6] |

| Unlabeled CAS | 1189909-96-3 (for rac 8,14-Dihydroxy Efavirenz) | [5] |

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests a pathway involving the late-stage introduction of the hydroxyl group at the 8-position and deuteration of the cyclopropyl ring.

Caption: Plausible synthetic workflow for rac 8,14-Dihydroxy Efavirenz-d4.

Detailed Steps:

-

Aromatic Hydroxylation: Starting with Efavirenz, a site-selective hydroxylation at the 8-position of the benzoxazinone ring system would be the initial key transformation. This can be challenging due to multiple potential sites for oxidation. Enzymatic hydroxylation using cytochrome P450 enzymes or chemical methods employing specific directing groups and oxidizing agents could be explored.[8]

-

Cyclopropyl Group Modification: The introduction of the hydroxyl group on the cyclopropyl ring and subsequent deuteration would likely be the most complex part of the synthesis.

-

Hydroxylation: This could potentially be achieved through a multi-step process involving the opening of the cyclopropane ring, functionalization, and subsequent ring closure, or through direct oxidation, although the latter is generally less selective.

-

Deuteration: Deuterium can be introduced onto the cyclopropyl ring using various methods. One approach involves the use of a deuterated cyclopropanating agent in an earlier stage of the synthesis of an Efavirenz analog.[9] Another possibility is a hydrogen-deuterium exchange reaction on a suitable precursor, although this might lack regioselectivity.

-

It is important to note that this proposed synthesis would likely result in a racemic mixture, which is consistent with the "rac" designation of the target compound.

Analytical Quantification: A Validated LC-MS/MS Protocol

As an internal standard, the primary application of rac 8,14-Dihydroxy Efavirenz-d4 is in the quantitative analysis of its non-labeled counterpart in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a comprehensive workflow based on best practices and published methods for Efavirenz and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine) while removing interfering substances.

Protocol:

-

Spiking: To 100 µL of the biological sample (e.g., human plasma), add a known concentration of rac 8,14-Dihydroxy Efavirenz-d4 (e.g., 50 ng/mL).

-

Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 1 mL of 1% formic acid in water.

-

SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

-

Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined empirically for 8,14-Dihydroxy Efavirenz |

| MRM Transition (IS) | To be determined empirically for rac 8,14-Dihydroxy Efavirenz-d4 |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should adhere to guidelines from regulatory bodies such as the FDA and ICH.[6][10][11][12][13]

Key Validation Parameters:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The Role in Drug Metabolism and Safety

The parent drug, Efavirenz, is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2B6, to 8-hydroxyefavirenz.[2][3] This primary metabolite can then undergo further oxidation to form 8,14-dihydroxyefavirenz.[2][3]

Caption: Simplified metabolic pathway of Efavirenz.

Some metabolites of Efavirenz, particularly 8-hydroxyefavirenz, have been implicated in the neurotoxic side effects associated with the drug.[2][5][14][15][16] Studies have shown that 8-hydroxyefavirenz can be toxic to neurons in culture at concentrations found in the cerebrospinal fluid.[2][5][15] While the direct toxicological profile of 8,14-dihydroxyefavirenz is less well-characterized, understanding its formation and clearance is crucial for a complete picture of Efavirenz's disposition and potential for adverse effects. The use of rac 8,14-Dihydroxy Efavirenz-d4 as an internal standard enables researchers to accurately measure the levels of this secondary metabolite, contributing to a better understanding of Efavirenz's overall metabolic profile and its relationship with clinical outcomes.

Health and Safety Considerations

As with any chemical substance, appropriate safety precautions should be taken when handling rac 8,14-Dihydroxy Efavirenz-d4. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

rac 8,14-Dihydroxy Efavirenz-d4 is a vital tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of the corresponding Efavirenz metabolite in biological systems. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic approach, a detailed analytical protocol, and its relevance in the context of Efavirenz metabolism and safety. The methodologies and information presented herein are intended to empower scientists to conduct robust and reliable research, ultimately contributing to a deeper understanding of Efavirenz and the development of safer and more effective therapeutic strategies.

References

-

Veeprho. rac 8,14-Dihydroxy Efavirenz-D4 | CAS 1189859-26-4. [Link]

-

Chemical Science (RSC Publishing). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. [Link]

-

ResearchGate. The Efavirenz: Structure-Activity Relantionship and Synthesis Methods | Request PDF. [Link]

-

PubMed. Enzymatic hydroxylation of aromatic compounds. [Link]

-

NIH. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

NIH. Efavirenz-Induced Delayed Onset Cerebellar Ataxia and Encephalopathy - PMC. [Link]

-

NIH. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. [Link]

-

Organic Letters. Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]

-

PubMed. Neuronal toxicity of efavirenz: a systematic review. [Link]

-

Eurachem. LC-MS method validation. QC and QA. [Link]

-

Journal of the American Chemical Society. The Hydroxylation of Aromatic Compounds by Hydrogen Peroxide in the Presence of Catalytic Amounts of Ferric Ion and Catechol. Product Studies, Mechanism, and Relation to Some Enzymic Reaction1,2. [Link]

-

NATAP. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. [Link]

-

ClinPGx. Efavirenz Pathway, Pharmacokinetics. [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

PNAS. Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. [Link]

-

NIH. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC. [Link]

-

Pharmaffiliates. 1189859-26-4| Chemical Name : rac 8,14-Dihydroxy Efavirenz-d4. [Link]

-

Journal of the American Chemical Society. Stereochemistry of cyclopropane formation involving group IV organometallic complexes. [Link]

-

NIH. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. [Link]

-

RSC Publishing. Reactions of cyclopropane and deuterium over supported metal catalysts. [Link]

-

PubMed Central. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]

-

FDA.gov. Bioanalytical Method Validation. [Link]

-

ACS Publications. Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6 | ACS Catalysis. [Link]

-

ResearchGate. LC-MS Method Validation?. [Link]

-

YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

- Google Patents.

-

ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firescholars.seu.edu [firescholars.seu.edu]

- 4. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. m.youtube.com [m.youtube.com]

- 12. database.ich.org [database.ich.org]

- 13. hhs.gov [hhs.gov]

- 14. Efavirenz-Induced Delayed Onset Cerebellar Ataxia and Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]

- 16. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

CYP2B6-Mediated Metabolism of Efavirenz: Mechanistic Insights, Pharmacogenetics, and Experimental Protocols

[1]

Executive Summary

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV-1 antiretroviral therapy. Its therapeutic index is tightly regulated by hepatic metabolism, primarily mediated by Cytochrome P450 2B6 (CYP2B6) .[1][2] This guide dissects the molecular mechanisms of EFV clearance, the profound impact of CYP2B6 genetic polymorphisms (specifically *6 and *18 alleles) on pharmacokinetics, and provides validated experimental protocols for researchers assessing CYP2B6 activity. Understanding this pathway is critical for predicting drug-drug interactions (DDIs) and mitigating the risk of neurotoxicity associated with supratherapeutic plasma concentrations.

Mechanistic Foundations of EFV Metabolism[3]

The Primary Pathway: 8-Hydroxylation

The metabolic clearance of Efavirenz is stereoselective and predominantly oxidative. Approximately 90% of the drug is cleared via the formation of 8-hydroxyefavirenz (8-OH-EFV) . This reaction is catalyzed almost exclusively by CYP2B6, with minor contributions from CYP1A2 and CYP3A4.[3]

-

Reaction Type: Aliphatic hydroxylation.

-

Key Enzyme: CYP2B6 (High specificity, low Km).

-

Secondary Pathways:

-

7-Hydroxylation: Mediated by CYP2A6 .[1][2][4][5][6][7] This is a minor pathway (~23% intrinsic clearance in vitro) but becomes compensatory in CYP2B6 Poor Metabolizers (PMs).

-

N-Glucuronidation: Direct conjugation via UGT2B7 .

-

Secondary Oxidation: 8-OH-EFV is further oxidized to 8,14-dihydroxyefavirenz, primarily by CYP2B6.[2][5][6]

-

Pathway Visualization

The following diagram illustrates the primary and secondary metabolic routes of Efavirenz.

Figure 1: Metabolic pathway of Efavirenz highlighting the dominance of CYP2B6 in 8-hydroxylation.[2][3][4][5][6][8]

Pharmacogenetics: The CYP2B6 Allelic Landscape[10]

The clinical utility of EFV is complicated by extreme inter-individual variability in plasma exposure, driven largely by genetic polymorphisms in the CYP2B6 gene.[1]

Key Alleles and Functional Impact[5]

-

CYP2B6*1 (Wild Type): Normal enzyme expression and activity.

-

CYP2B6*6 (516G>T, Q172H): The most clinically relevant variant. The 516G>T SNP results in aberrant splicing and reduced protein expression, while the linked 785A>G (K262R) SNP alters catalytic function.

-

Impact: Homozygotes (6/6) exhibit 2-3 fold higher AUC compared to extensive metabolizers (1/1).

-

-

CYP2B6*18 (983T>C): Prevalent in African populations. Results in a loss-of-function phenotype similar to or more severe than *6.[9][4]

Genotype-Phenotype Correlation Data

The table below summarizes the kinetic impact of these genotypes.

| Genotype | Phenotype Class | Relative Clearance (CL/F) | Clinical Risk Profile |

| CYP2B6 1/1 | Extensive Metabolizer (EM) | 100% (Reference) | Standard efficacy; low toxicity risk. |

| CYP2B6 1/6 | Intermediate Metabolizer (IM) | ~60-70% | Moderate exposure; standard monitoring. |

| CYP2B6 6/6 | Poor Metabolizer (PM) | ~20-30% | High Risk: Neurotoxicity, sleep disturbances, suicidality. |

| CYP2B6 18/18 | Poor Metabolizer (PM) | < 20% | High Risk: Severe toxicity; requires dose reduction. |

Clinical Decision Logic

Researchers and clinicians use genotyping to stratify risk.

Figure 2: Pharmacogenetic decision tree for Efavirenz dosing based on CYP2B6 status.

Experimental Framework: Validating CYP2B6 Activity[1][3][4][5]

For drug development professionals, distinguishing CYP2B6 activity from other isoforms (like CYP3A4) is critical. Below is a self-validating protocol for assessing EFV metabolism in human liver microsomes (HLM).

Protocol: In Vitro Microsomal Incubation

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Specific Inhibitor: Ticlopidine (1 µM) or monoclonal anti-CYP2B6 antibodies (for validation).

-

Substrate: Efavirenz (Range: 0.5 – 50 µM;

is approx 4 µM).

Step-by-Step Workflow:

-

Pre-Incubation:

-

Mix HLM (final conc. 0.2 mg/mL) with Phosphate Buffer and EFV substrate.

-

Acclimate at 37°C for 5 minutes.

-

Control Arm: Add Ticlopidine (1 µM) to specific wells to verify CYP2B6 specificity.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Total reaction volume: 200 µL.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Time: 10–20 minutes (Ensure linearity; EFV metabolism is time-dependent).

-

-

Termination:

-

Add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., d5-Efavirenz).

-

Vortex for 30 seconds; Centrifuge at 3000g for 10 mins.

-

-

Analysis (LC-MS/MS):

-

Monitor transition for 8-OH-EFV (m/z 330 → 258 negative mode).

-

Quantify against a standard curve (1 – 1000 nM).

-

Data Analysis & Quality Control

-

Calculate

: Plot velocity ( -

Validation Criteria:

- for 8-hydroxylation should be 1.5 – 5.0 µM .

-

Inhibition by Ticlopidine should reduce 8-OH-EFV formation by >80%.

Regulatory & Drug Development Implications

Auto-Induction

EFV is not just a substrate; it is a potent inducer of CYP2B6 via the Constitutive Androstane Receptor (CAR) .[5][6]

-

Mechanism: EFV activates CAR, which translocates to the nucleus and binds to the PBREM (Phenobarbital-Responsive Enhancer Module) of the CYP2B6 gene.

-

Result: Chronic dosing leads to auto-induction, reducing the half-life of EFV (from ~50-70h single dose to ~40h steady state) and potentially lowering concentrations of co-administered CYP2B6 substrates (e.g., Bupropion, Methadone).

Drug-Drug Interactions (DDI)

-

As a Perpetrator: EFV induces CYP3A4 and CYP2B6.[7] It acts as a mixed inhibitor/inducer of CYP2C9 and CYP2C19.

-

As a Victim: Inhibitors of CYP2B6 (e.g., Clopidogrel, Ticlopidine) can significantly increase EFV exposure, risking toxicity.

References

-

Ward, B. A., et al. (2003).[2][3] "Cytochrome P450 2B6 is the main catalyst of efavirenz metabolism: implication for HIV-1 therapy."[1][2][9][4][5][6][10] Antiviral Therapy.[1][9][4][5][7][11][10][12] Link

-

Rotger, M., et al. (2005). "Influence of CYP2B6 polymorphism on plasma and intracellular concentrations and toxicity of efavirenz and nevirapine in HIV-infected patients." Pharmacogenetics and Genomics. Link

-

Desta, Z., et al. (2007).[2] "Comprehensive evaluation of efavirenz metabolism in human liver microsomes: identification of novel metabolites and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation."[2] Drug Metabolism and Disposition. Link

-

FDA Labeling. (2019). "SUSTIVA (efavirenz) capsules and tablets, for oral use." U.S. Food and Drug Administration. Link

-

Kharasch, E. D., et al. (2019). "Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry." Drug Metabolism and Disposition. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2B6 Pharmacogenetics–Based In Vitro–In Vivo Extrapolation of Efavirenz Clearance by Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Mechanism of efavirenz influence on methadone pharmacokinetics and pharmacodynamics II: Hepatic and intestinal CYP2B6, CYP3A and transporter activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of CYP2B6 polymorphism on plasma and intracellular concentrations and toxicity of efavirenz and nevirapine in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of CYP2B6, ABCB1 and CYP3A5 Polymorphisms on Efavirenz Pharmacokinetics and Treatment Response: An AIDS Clinical Trials Group Study - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Metabolic Fate of Efavirenz: A Technical Guide to the Discovery of its Hydroxylated Metabolites

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The clinical journey of Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the management of HIV-1, is critically influenced by its metabolic profile.[1][2] The significant interindividual variability in patient response and adverse effects is largely dictated by the biotransformation of the parent drug.[3] This guide provides a detailed technical exploration of the discovery, characterization, and enzymatic pathways responsible for the formation of the primary hydroxylated metabolites of Efavirenz, offering field-proven insights into the experimental rationale and methodologies that underpin our current understanding.

The Metabolic Blueprint of Efavirenz: An Overview

Efavirenz is cleared from the body almost exclusively through hepatic metabolism.[4] Early investigations revealed that the primary routes of biotransformation involve hydroxylation, followed by glucuronidation of these newly formed metabolites for excretion.[5][6] The identification of these hydroxylated products was a pivotal moment, providing a mechanistic basis for the observed variability in Efavirenz pharmacokinetics. Two principal monohydroxylated metabolites have been identified: 8-hydroxyefavirenz and 7-hydroxyefavirenz, with subsequent discoveries revealing further secondary oxidation products.[4][7]

The Dominant Pathway: 8-Hydroxylation via Cytochrome P450 2B6

The conversion of Efavirenz to 8-hydroxyefavirenz (8-OH-EFV) is the single most important clearance mechanism for the drug.[3][8] In vitro studies utilizing human liver microsomes (HLMs) demonstrated that 8-hydroxylation accounts for approximately 77.5% of the total primary metabolism.[4][9]

Causality of Investigation: The initial observation of a dominant metabolite in plasma and urine necessitated the identification of the enzyme responsible. Pinpointing this enzyme is crucial for predicting drug-drug interactions, understanding genetic sources of variability, and explaining concentration-dependent toxicities.

The Central Catalyst: CYP2B6 Through a combination of kinetic, inhibition, and correlation analyses, Cytochrome P450 2B6 (CYP2B6) was unequivocally identified as the main enzyme catalyzing the formation of 8-OH-EFV.[4][10][11] This discovery was profound, as the CYP2B6 gene is highly polymorphic. Genetic variants that result in diminished or lost enzyme function provide a direct molecular explanation for the high plasma concentrations of Efavirenz and increased risk of central nervous system side effects observed in some patients.[3][6][7] While CYP2B6 is the primary catalyst, minor contributions to 8-hydroxylation are also made by other isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2.[3][6]

Caption: Primary metabolic hydroxylation pathways of Efavirenz.

The Minor Pathway: 7-Hydroxylation Catalyzed by CYP2A6

While 8-hydroxylation dominates, a secondary, yet significant, pathway is the formation of 7-hydroxyefavirenz (7-OH-EFV). This route accounts for approximately 22.5% of Efavirenz's primary metabolism in vitro.[4][9]

Causality of Investigation: Characterizing minor pathways is essential for a complete metabolic picture. In individuals with compromised function of the primary pathway (e.g., poor CYP2B6 metabolizers), these minor routes can become clinically relevant contributors to overall drug clearance.[7]

The Principal Catalyst: CYP2A6 Kinetic and correlation studies in human liver microsomes, along with experiments using expressed recombinant enzymes, identified CYP2A6 as the principal catalyst of 7-hydroxylation.[4][9] This finding suggests that Efavirenz could potentially serve as a dual probe for assessing the in vivo activity of both CYP2B6 and CYP2A6.[4]

Secondary and Complex Metabolic Fates

The metabolic cascade does not end with monohydroxylation. Both 8-OH-EFV and 7-OH-EFV can be further oxidized to dihydroxylated metabolites, such as 8,14-dihydroxyefavirenz and 7,8-dihydroxyefavirenz.[4][7][12] CYP2B6 is also the primary enzyme involved in these secondary metabolic steps.[3][6] The metabolism of Efavirenz is complex, with evidence suggesting that conjugated (glucuronidated or sulfated) metabolites may undergo further P450-mediated oxidation in vivo, a pathway not readily observed in standard in vitro microsomal incubations.[4]

Caption: Overview of primary and secondary Efavirenz metabolism.

A Technical Guide to Experimental Discovery

The elucidation of these pathways relies on a systematic and validated experimental workflow. This section details the core protocols.

Part A: In Vitro Metabolism & Enzyme Identification

Rationale: In vitro systems provide a controlled environment to identify potential metabolites and pinpoint the specific enzymes responsible, free from the complexities of a whole organism.

Protocol 1: Metabolite Generation using Human Liver Microsomes (HLMs)

-

Objective: To simulate human hepatic phase I metabolism and identify the primary metabolic products of Efavirenz.[4][8]

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled HLMs (final concentration ~0.25-0.5 mg/mL protein) with potassium phosphate buffer (pH 7.4).

-

Substrate Addition: Add Efavirenz (from a stock solution in methanol or DMSO) to the mixture to achieve a final concentration relevant for kinetic studies (e.g., 1-150 µM).[4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume is typically 200-500 µL.[7]

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 10-30 minutes).

-

Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and stops all enzymatic activity.

-

Sample Processing: Centrifuge the quenched mixture at high speed (e.g., 14,000 rpm) to pellet the precipitated protein. Collect the supernatant for LC-MS/MS analysis.

-

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes

-

Objective: To definitively identify which specific CYP450 isoform(s) catalyze the formation of each metabolite.

-

Methodology:

-

This protocol is identical to Protocol 1, with one critical substitution: instead of HLMs, use commercially available recombinant human CYP enzymes (e.g., expressed CYP2B6, CYP2A6, CYP3A4) co-expressed with P450 oxidoreductase.[4][7]

-

Run parallel incubations, each containing a different CYP isoform.

-

The formation of a specific metabolite (e.g., 8-OH-EFV) in the presence of a specific enzyme (e.g., CYP2B6) provides direct evidence of that enzyme's catalytic role.

-

Part B: Analytical Identification and Quantification

Rationale: The low concentrations of metabolites formed in vitro require highly sensitive and selective analytical techniques for accurate detection and quantification.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate, identify, and quantify Efavirenz and its hydroxylated metabolites. This is the gold standard method.[4][13]

-

Methodology:

-

Chromatographic Separation:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column is standard for separating Efavirenz and its more polar metabolites.[13]

-

Mobile Phase: A gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is programmed to start with a higher aqueous percentage and ramp up the organic component to elute compounds based on their polarity.

-

-

Mass Spectrometric Detection:

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), typically in positive ion mode, is used to generate charged parent ions of the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (precursor ion). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique for each compound.[9][13]

-

-

Caption: Standard workflow for in vitro metabolite identification.

Quantitative Data & Interpretation

The data generated from these experiments are synthesized to build a comprehensive metabolic map.

Table 1: Key Enzyme Contributions to Efavirenz Hydroxylation

| Metabolite Formed | Primary Catalyzing Enzyme | Relative Contribution | Supporting Evidence |

|---|---|---|---|

| 8-Hydroxyefavirenz | CYP2B6 | ~77.5% | High correlation with CYP2B6 activity in HLMs; high turnover with recombinant CYP2B6.[3][4] |

| 7-Hydroxyefavirenz | CYP2A6 | ~22.5% | High correlation with CYP2A6 activity in HLMs; turnover with recombinant CYP2A6.[4][9] |

Table 2: Representative LC-MS/MS Parameters for MRM Analysis

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Ionization Mode |

|---|---|---|---|

| Efavirenz | 316.1 | 244.0 | Positive ESI |

| 8-Hydroxyefavirenz | 332.1 | 244.0 | Positive ESI |

| 7-Hydroxyefavirenz | 332.1 | 262.0 | Positive ESI |

(Note: Exact m/z values and transitions may vary slightly by instrument and specific adducts formed. These are representative values.)

Interpretation: The combination of kinetic data from HLM and recombinant enzyme incubations with the specific and sensitive quantification provided by LC-MS/MS allows for the definitive assignment of metabolic pathways. The significantly higher rate of 8-OH-EFV formation in HLMs, coupled with its robust generation by recombinant CYP2B6, solidifies its role as the primary enzyme in the major clearance pathway for Efavirenz.[4]

Conclusion

The discovery of the hydroxylated metabolites of Efavirenz, particularly 8-hydroxyefavirenz, and the identification of CYP2B6 as the principal catalyst, represent a landmark in the clinical pharmacology of this vital antiretroviral agent. The technical workflows detailed herein, combining in vitro metabolic generation with advanced LC-MS/MS analytics, provide a robust and validated system for drug metabolism research. This foundational knowledge is critical for personalizing medicine, predicting and managing drug-drug interactions, and ultimately improving the safety and efficacy of Efavirenz-based therapies for patients with HIV-1.

References

-

Bumpus, N. N., Kent, U. M., & Hollenberg, P. F. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Bumpus, N. N., Kent, U. M., & Hollenberg, P. F. (2006). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. Journal of Pharmacology and Experimental Therapeutics, 318(1), 345-51. Available at: [Link]

-

ResearchGate. (n.d.). Primary efavirenz metabolism by CYP450 and UGT enzymes. ResearchGate. Available at: [Link]

-

Pharmacology of Efavirenz (Sustiva). (2024). YouTube. Available at: [Link]

-

Desta, Z., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes. Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. Available at: [Link]

-

Whirl-Carrillo, M., et al. (2012). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

Hosey, C., et al. (2019). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics. Available at: [Link]

-

Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. ResearchGate. Available at: [Link]

-

Marks, K., & Patel, D. (2023). Efavirenz. StatPearls. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of efavirenz metabolism and mechanism of action against HIV. ResearchGate. Available at: [Link]

-

PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics - References. ClinPGx. Available at: [Link]

-

Mast, N., et al. (2021). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of rac 8,14-Dihydroxy Efavirenz-d4

Foreword: Contextualizing the Investigation of a Deuterated Efavirenz Metabolite

Efavirenz (EFV), a cornerstone of first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) therapies for HIV-1, is characterized by a complex metabolic profile and a significant incidence of central nervous system (CNS) side effects.[1][2] These neurological and neuropsychiatric events, ranging from dizziness and nightmares to more severe conditions like depression and psychosis, have been a persistent challenge in its clinical use.[1][2] Emerging evidence points not just to the parent drug but more potently to its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV), as a key mediator of this neurotoxicity.[2][3][4] This metabolite has been shown to induce neuronal damage and disrupt calcium homeostasis at concentrations found in the cerebrospinal fluid of patients.[3]

The metabolic cascade of Efavirenz, primarily orchestrated by the cytochrome P450 (CYP) enzyme CYP2B6, proceeds from 8-hydroxylation to further oxidation, yielding secondary metabolites such as 8,14-dihydroxyefavirenz.[5] Understanding the biological activities of these downstream metabolites is critical for a complete portrait of Efavirenz's safety profile. This guide focuses on rac 8,14-Dihydroxy Efavirenz-d4 , a deuterium-labeled version of this secondary metabolite. The deuterium labeling provides a stable isotopic signature, making it an invaluable tool for precise quantification in complex biological matrices using mass spectrometry, where it serves as an ideal internal standard for pharmacokinetic and metabolic research.[6]

This document provides a comprehensive framework for the in vitro investigation of rac 8,14-Dihydroxy Efavirenz-d4. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic rationale behind each experimental choice. Our objective is to equip you with a robust, self-validating system of assays to thoroughly characterize the metabolic stability, neurotoxic potential, and transporter interactions of this specific metabolite.

Chapter 1: Foundational Characterization and Metabolic Fate

Before assessing the biological impact of rac 8,14-Dihydroxy Efavirenz-d4, it is crucial to understand its metabolic stability and its potential to interact with the very enzymes responsible for its formation. This chapter outlines the initial biochemical assays required for this characterization.

Metabolic Stability in Human Liver Microsomes

The first logical step is to determine the intrinsic stability of the metabolite. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP family, making them the industry standard for this assessment.[7][8] This assay will determine if 8,14-dihydroxy Efavirenz is further metabolized or if it represents a terminal metabolic product.

The assay measures the disappearance of the test compound over time in the presence of metabolically active HLMs and the essential cofactor NADPH.[7] A high rate of disappearance suggests metabolic liability, while a low rate indicates stability. Including control compounds with known rapid (Verapamil) and low (Diazepam) clearance rates is essential for validating the metabolic competency of the HLM batch.[9]

Caption: Fig 1. Workflow for the Microsomal Stability Assay.

-

Preparation:

-

Prepare a stock solution of rac 8,14-Dihydroxy Efavirenz-d4 at 10 mM in DMSO.

-

Thaw pooled human liver microsomes (from at least 3 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10]

-

Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[11]

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension. Pre-incubate at 37°C for 5 minutes.

-

Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.25%.[7]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[7]

-

-

Termination and Analysis:

-

Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar compound not expected to be formed).

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

-

Cytochrome P450 Inhibition Assay

Given that CYP2B6 is the primary enzyme responsible for Efavirenz metabolism, it is crucial to determine if 8,14-dihydroxy Efavirenz-d4 acts as an inhibitor of this enzyme.[12] Such inhibition could lead to drug-drug interactions if Efavirenz or other CYP2B6 substrates are co-administered.

This assay measures the ability of the test compound to inhibit the activity of a specific CYP isoform (in this case, CYP2B6) in HLMs. A probe substrate specific for the enzyme (e.g., Bupropion for CYP2B6) is used, and the formation of its metabolite is quantified in the presence and absence of the inhibitor.[13] A decrease in metabolite formation indicates inhibition, from which an IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

Caption: Fig 3. Workflow for Bidirectional Transporter Assay.

-

Cell Culture:

-

Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

For A-to-B transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

-

For B-to-A transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.

-

Repeat the entire experiment in the presence of a specific inhibitor (e.g., 1 µM elacridar for P-gp/BCRP).

-

-

Analysis:

-

Quantify the concentration of rac 8,14-Dihydroxy Efavirenz-d4 in the collected samples using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.

-

Calculate the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for an efflux transporter. If the ER is significantly reduced in the presence of the inhibitor, it confirms the involvement of that specific transporter.

-

| Transporter | Test System | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Inhibitor | Conclusion |

| P-gp | MDCK-MDR1 | TBD | TBD | TBD | TBD | Substrate/Non-substrate |

| BCRP | Caco-2 | TBD | TBD | TBD | TBD | Substrate/Non-substrate |

Conclusion and Forward Look

This technical guide provides a comprehensive, logically structured framework for the in vitro characterization of rac 8,14-Dihydroxy Efavirenz-d4. By systematically evaluating its metabolic stability, potential for CYP enzyme inhibition, neurotoxicity, and interaction with key drug transporters, researchers can build a detailed profile of this secondary metabolite. The data generated from these studies are crucial for understanding the overall safety and disposition of Efavirenz and for informing the development of safer antiretroviral therapies. The deuterated nature of the test article, while primarily for use as an analytical standard, does not preclude its use in these biological assays, as the deuterium substitution is not expected to significantly alter its fundamental biochemical interactions in these in vitro systems. The insights gained will be invaluable for drug development professionals aiming to mitigate the adverse effects that have long been associated with this otherwise effective therapeutic agent.

References

Sources

- 1. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. mttlab.eu [mttlab.eu]

- 11. researchgate.net [researchgate.net]

- 12. Testing Strategies for Metabolite-Mediated Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 8,14-Dihydroxy Efavirenz in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Abstract & Scientific Context

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[1][2] Its therapeutic window is narrow; supratherapeutic levels correlate with neuropsychiatric toxicity (insomnia, vivid dreams, depression), while subtherapeutic levels risk viral resistance.

The metabolism of EFV is primarily mediated by CYP2B6 .[1][2][3] The primary metabolite is 8-hydroxy efavirenz (8-OH-EFV) .[1][2][3] A crucial secondary metabolic pathway involves the subsequent hydroxylation of the cyclopropyl moiety to form 8,14-dihydroxy efavirenz (8,14-diOH-EFV) .[3] Because CYP2B6 exhibits significant genetic polymorphism (e.g., CYP2B6*6 slow metabolizers), profiling these downstream metabolites is essential for phenotyping patients and understanding toxicity mechanisms.

This protocol details the validated use of rac-8,14-Dihydroxy Efavirenz-d4 as an Internal Standard (IS). Using a deuterated analog of the specific secondary metabolite—rather than the parent drug—is critical to correct for the significant matrix effects and ionization suppression often observed with polar di-hydroxy metabolites in urine and plasma.

Chemical Identity & Properties

Internal Standard: rac-8,14-Dihydroxy Efavirenz-d4[4][5][6]

-

CAS Number: 1189859-26-4[4]

-

Molecular Weight: ~351.7 g/mol (Unlabeled: 347.67 g/mol )

-

Label Position: Deuterium atoms are typically located on the cyclopropyl ring. This placement is strategic to ensure the label is retained during the primary fragmentation (loss of CO₂ or carbamate ring opening) but requires care if the fragmentation involves loss of the cyclopropyl group.

-

Stereochemistry: The standard is racemic . Since biological 8,14-diOH-EFV is derived from (S)-Efavirenz and enzymatic hydroxylation is stereoselective, the biological analyte will be a single isomer. The racemic IS may elute as two peaks on high-efficiency chiral or PFP columns.

-

Operational Directive: Ensure the retention time of the biological analyte matches one of the IS isomers (if resolved) or co-elutes with the unresolved IS peak.

-

Target Analyte: 8,14-Dihydroxy Efavirenz[1][2][3][4][5][6][9][10]

-

Role: Secondary metabolite; marker of CYP2B6 activity and downstream clearance.

-

Polarity: Significantly more polar than EFV and 8-OH-EFV, leading to earlier elution and higher susceptibility to ion suppression from phospholipids.

Experimental Workflow

Metabolic Pathway & Logic

The following diagram illustrates the formation of the analyte and the analytical logic.

Figure 1: Metabolic trajectory of Efavirenz showing the target analyte (Red) and its specific internal standard (Green).

Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for this application to minimize phospholipid carryover, which suppresses the signal of the early-eluting di-hydroxy metabolite.

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-

Buffer: Ammonium Acetate (10 mM, pH 4.5) – Acidic pH ensures the phenol and carbamate moieties remain protonated/neutral for organic extraction.

Step-by-Step Protocol:

-

Aliquot: Transfer 100 µL of patient plasma/urine into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of rac-8,14-Dihydroxy Efavirenz-d4 working solution (500 ng/mL in 50% MeOH). Vortex gently (10 sec).

-

Buffer: Add 100 µL of 10 mM Ammonium Acetate (pH 4.5). Vortex.

-

Extraction: Add 1000 µL of Ethyl Acetate.

-

Agitation: Shake on a multi-tube vortexer for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well plate.

-

Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex well.

-

Note: Matching the reconstitution solvent to the starting gradient conditions is vital to prevent peak fronting of this polar metabolite.

-

LC-MS/MS Methodology

Chromatography (UHPLC)

The separation must distinguish 8,14-diOH-EFV from its isomers (e.g., 7,8-diOH-EFV) and the parent drug.

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY BEH C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B (Focusing polar metabolites)

-

1.0 min: 10% B

-

4.0 min: 90% B (Elute Parent EFV)

-

5.0 min: 90% B

-

5.1 min: 10% B

-

7.0 min: Stop

-

Mass Spectrometry (ESI Negative Mode)

Efavirenz and its metabolites ionize efficiently in negative mode [M-H]- due to the cyclic carbamate and phenolic groups.

Source Parameters:

-

Ion Spray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

MRM Transitions (Quantitation):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| 8,14-diOH Efavirenz | 346.0 | 262.0 | -25 | Loss of cyclopropyl ring + fragmentation of core. |

| rac-8,14-diOH EFV-d4 | 350.0 | 266.0 | -25 | Matches analyte fragmentation; d4 label retained on core.* |

| Qualifier Transition | 346.0 | 302.0 | -15 | Loss of CO₂ (Carbamate ring opening). |

-

Critical Technical Note on Deuterium Label: If the d4 label is on the cyclopropyl ring (common for some synthesis routes), and the transition 346 -> 262 represents the loss of the cyclopropyl ring, the IS transition 350 -> 266 would be invalid because the product ion would lose the label, becoming identical to the unlabeled product (262).

-

Validation Step: You must verify the label position of your specific lot.

-

Scenario A (Label on Benzoxazinone Core): Use 350 -> 266.

-

Scenario B (Label on Cyclopropyl Ring): You CANNOT use the 350 -> 266 transition if it involves losing the ring. Instead, use the "Loss of CO₂" transition: IS: 350 -> 306 (Quant) and Analyte: 346 -> 302 .

-

Method Validation & Performance

Linearity and Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting: 1/x².

-

LLOQ: 1.0 ng/mL (Achievable with LLE).

Matrix Effect Assessment

The use of the d4-IS is specifically to normalize matrix effects.

-

Post-Extraction Spike: Extract blank plasma. Spike analyte + IS after drying. (Set A)

-

Neat Solution: Spike analyte + IS in mobile phase. (Set B)

-

Calculation: Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).

-

Acceptance: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0 (0.85 – 1.15).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Peak Splitting | Racemic IS on a high-res column. | If resolution is partial, integrate the entire cluster. If fully resolved, identify which peak co-elutes with the biological (S)-metabolite and quantitate against that. |

| Signal Suppression | Phospholipids co-eluting. | Check retention time of Phospholipids (m/z 184 or 104 transitions). Adjust gradient to push phospholipids to the high %B wash step. |

| Cross-Talk | Deuterium loss or impure IS. | Inject IS only. Monitor analyte channel. If signal >20% of LLOQ, reduce IS concentration or purchase higher purity standard. |

References

-

Mutlib, A. E., et al. (1999).[3] "Efavirenz metabolism: identification of novel metabolic pathways." Drug Metabolism and Disposition. Link

-

Ward, B. A., et al. (2003).[3] "Cytochrome P450 2B6 is the principal catalyst of efavirenz hydroxylation in human liver microsomes."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Kim, K. B., et al. (2005).[6] "Rapid and simultaneous determination of efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz using LC–MS–MS in human plasma." Archives of Pharmacal Research. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

-

Toronto Research Chemicals. "rac 8,14-Dihydroxy Efavirenz-d4 Product Page." (Example Source for Compound Data). Link

Sources

- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. rac 8,14-Dihydroxy Efavirenz-d4, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of 8,14-Dihydroxy Efavirenz in Biological Matrices Using rac-8,14-Dihydroxy Efavirenz-d4

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 8,14-dihydroxy efavirenz , a secondary metabolite of the antiretroviral drug Efavirenz (EFV).[1] Utilizing the stable isotope-labeled internal standard rac-8,14-Dihydroxy Efavirenz-d4 , this method corrects for matrix effects and ionization variability in complex biological matrices (human plasma/urine). This protocol is critical for researchers investigating CYP2B6-mediated neurotoxicity, metabolic clearance variability, and novel therapeutic applications of efavirenz metabolites in neurodegenerative models.

Introduction & Biological Context

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[2] However, its clinical utility is complicated by a narrow therapeutic index and significant inter-patient variability driven by CYP2B6 polymorphisms.

While the primary metabolite, 8-hydroxy efavirenz (8-OH-EFV) , is directly linked to potent neurotoxicity (e.g., insomnia, depression, cognitive impairment), the secondary metabolite 8,14-dihydroxy efavirenz represents a critical downstream clearance pathway. Recent studies also suggest 8,14-dihydroxy efavirenz may allosterically activate CYP46A1 in the brain, offering potential therapeutic avenues for Alzheimer's disease, making its precise quantification more relevant than ever.

The Role of the Internal Standard

The use of rac-8,14-Dihydroxy Efavirenz-d4 is non-negotiable for high-integrity data. As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the biological matrix, thereby providing the most accurate normalization possible.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway of Efavirenz, highlighting the formation of the target analyte.

Figure 1: Metabolic pathway of Efavirenz showing the sequential hydroxylation to the 8,14-dihydroxy metabolite.[1][3][4]

Chemical Properties & Handling[6][7]

| Property | Analyte (Target) | Internal Standard (IS) |

| Compound Name | rac 8,14-Dihydroxy Efavirenz | rac 8,14-Dihydroxy Efavirenz-d4 |

| Molecular Formula | C₁₄H₉ClF₃NO₄ | C₁₄H₅D₄ClF₃NO₄ |

| Molecular Weight | 347.67 g/mol | ~351.69 g/mol |

| Solubility | DMSO, Methanol | DMSO, Methanol |

| Storage | -20°C (Desiccated) | -20°C (Desiccated) |

| Handling | Light Sensitive. Protect from direct UV. | Light Sensitive.[5] Protect from direct UV. |

Critical Handling Note: The "rac" designation indicates a racemic mixture. Since Efavirenz is administered as the (S)-enantiomer, in vivo metabolites retain specific chirality. However, using a racemic standard is acceptable for achiral LC methods or when total metabolite load is the endpoint. Ensure your LC method separates the enantiomers if chiral specific quantification is required.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte due to the polarity of the di-hydroxy species and the need to remove phospholipids that suppress ionization in negative mode.

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: EtOAc generally yields higher recovery for the di-hydroxy metabolite.

-

Buffer: 0.1% Formic Acid in Water.

Step-by-Step Workflow:

-

Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of rac-8,14-Dihydroxy Efavirenz-d4 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently (10 sec).

-

Extraction: Add 1.0 mL of Ethyl Acetate .

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min and centrifuge/filter before injection.

LC-MS/MS Conditions

Ionization Mode: Negative Electrospray Ionization (ESI-). Rationale: Efavirenz metabolites contain halogenated (Cl, F3) and amide moieties that ionize efficiently in negative mode, offering better sensitivity and lower background than positive mode.

Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 0.5 | 30 | Start Gradient |

| 3.0 | 90 | Elution of Metabolites |

| 3.5 | 90 | Wash |

| 3.6 | 30 | Re-equilibration |

| 5.0 | 30 | End of Run |

Mass Spectrometry (MRM Transitions):

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 8,14-diOH-EFV | 346.0 | 262.0 | 30 | 25 |

| 8,14-diOH-EFV-d4 (IS) | 350.0 | 266.0 | 30 | 25 |

Note: The transition 346 > 262 corresponds to the loss of the cyclopropyl-acetylene moiety and/or CO2/HCl rearrangement typical of the benzoxazinone core.

Analytical Workflow Diagram[7]

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[1]

Validation & Troubleshooting

Self-Validating Criteria (Trustworthiness)

To ensure the protocol is functioning correctly, verify the following during setup:

-

Retention Time Check: 8,14-dihydroxy efavirenz is more polar than 8-hydroxy efavirenz and the parent EFV. It should elute earlier than both. If it elutes later, check your column chemistry or mobile phase pH.

-

Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ). Carryover should be < 20% of the LLOQ area.[6]

-

Isotopic Contribution: Inject the pure IS (d4) and monitor the analyte channel (d0). There should be no significant peak. If there is, the IS purity is low, or the mass resolution is insufficient.

Common Issues

-

Low Sensitivity: Ensure the mobile phase uses Ammonium Acetate. Formic acid alone in negative mode can sometimes suppress ionization for this specific class of molecules.

-

Peak Tailing: Efavirenz metabolites can interact with free silanols. Ensure the column is "end-capped" (e.g., BEH or HSS T3 technologies).

-

Glucuronide Interference: In urine (and some plasma), 8,14-diOH-EFV exists largely as a glucuronide conjugate. To measure total 8,14-diOH-EFV, treat samples with

-glucuronidase (Helix pomatia) for 2 hours at 37°C prior to LLE extraction.

References

-

Mutlib, A. E., et al. (1999). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways." Drug Metabolism and Disposition. Link

-

Avery, L. B., et al. (2013). "Influence of Polymorphic CYP2B6 Variants and Stereochemistry on Efavirenz Metabolism." Drug Metabolism and Disposition. Link

-

Mast, N., et al. (2024).[7] "7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite."[7] International Journal of Molecular Sciences. Link

-

Kim, K. B., et al. (2010). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efavirenz: a decade of clinical experience in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. agilent.com [agilent.com]

- 7. 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability and Handling of rac 8,14-Dihydroxy Efavirenz-d4 in Solution

This Application Note and Protocol guide details the handling, stability, and usage of rac 8,14-Dihydroxy Efavirenz-d4 , a critical deuterated internal standard for profiling Efavirenz secondary metabolism.

Executive Summary & Core Directive

rac 8,14-Dihydroxy Efavirenz-d4 is a stable isotope-labeled analog of the secondary Efavirenz metabolite, 8,14-dihydroxyefavirenz.[1] Unlike the parent drug Efavirenz, which exhibits robust stability, this di-hydroxylated metabolite—specifically due to the 1-hydroxycyclopropyl moiety (referred to as the "14-hydroxy" position)—is thermally labile and chemically unstable in biological matrices and solution.[1]

Critical Warning: Standard laboratory protocols sufficient for Efavirenz (e.g., room temperature processing, heat inactivation) will destroy this analyte. Studies indicate up to 95% loss of 8,14-dihydroxyefavirenz after 1 hour at 60°C.[2]